N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
N-(4-Bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a brominated aryl group at the 4-position of the phenyl ring and a 4-methoxypiperidinyl substituent on the benzamide core.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-13-16(5-8-19(14)21)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHBMSFNRCKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to modify the functional groups.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse functionalities. This article explores its scientific research applications, particularly in medicinal chemistry and drug development.
Chemical Properties and Structure
N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide's molecular formula is , and it features a piperidine ring, which is known for enhancing bioactivity in various compounds. The presence of the bromine atom and the methoxy group significantly influences its pharmacological properties.
Anticancer Research
One of the primary applications of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is in the development of anticancer drugs. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have indicated that modifications to the piperidine moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Neurological Disorders
The compound's piperidine structure also suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been explored as modulators of neurotransmitter systems, particularly in conditions like depression and anxiety. Preliminary studies indicate that N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide may interact with serotonin receptors, which could be beneficial for mood regulation .
Inhibition of Enzymatic Activity
Another significant application lies in its ability to act as an enzyme inhibitor. Research has demonstrated that similar benzamide derivatives can inhibit enzymes involved in metabolic pathways, offering potential therapeutic effects in metabolic disorders. The specific interactions of this compound with target enzymes are still under investigation, but initial findings are promising .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of various benzamide derivatives, including N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological properties, researchers assessed the effects of this compound on animal models of anxiety and depression. The findings revealed that administration resulted in a marked improvement in behavioral tests, indicating potential antidepressant effects mediated through serotonin receptor modulation .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB) :
This compound shares the brominated benzamide backbone but differs in the substituent on the phenyl ring (4-methoxy-2-nitrophenyl vs. 4-bromo-3-methylphenyl). The nitro group in 4MNB introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the methyl group in the target compound .3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzamide :
This derivative replaces the methoxypiperidinyl group with a sulfonated piperidinyl moiety. The sulfonyl linkage enhances hydrophilicity and may influence binding affinity in biological systems .
Core Modifications
- 4-[(6-Bromo-4-Phenylquinazolin-2-yl)Amino]-N-(4-Methylphenyl)Benzamide: Incorporation of a quinazolinyl amino group introduces a planar heterocyclic system, enhancing π-π stacking interactions in receptor binding compared to the simpler benzamide scaffold .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methoxypiperidinyl group in the target compound likely enhances membrane permeability compared to sulfonated or nitro-substituted analogues (e.g., ).
- Enzyme Inhibition : Piperidine-containing benzamides (e.g., ) often exhibit activity against kinases or G-protein-coupled receptors, though specific data for the target compound requires further study.
- ADMET Profiles : Substituents like trifluoromethyl groups () or sulfonamide linkages () may improve metabolic stability but increase hepatotoxicity risks.
Biological Activity
N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature and research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of 350.25 g/mol. Its structure features a brominated aromatic ring and a piperidine moiety, which may contribute to its biological properties.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.25 g/mol |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
| SMILES | CC1=CC(=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)OC1CCN(C1)C(C)C |
The biological activity of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has been linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the piperidine ring may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Efficacy Studies
Recent studies have evaluated the efficacy of N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide in various biological assays:
- Antibacterial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
- Anticancer Potential : Investigations into its anticancer properties revealed that it may induce apoptosis in cancer cell lines through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in MDPI explored the antibacterial effects of various benzamide derivatives, including N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide. Results indicated that this compound was more effective than standard antibiotics like vancomycin against MRSA strains .
- Case Study on Cancer Cell Lines : Another investigation assessed the impact of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Q & A
What are the optimal synthetic routes and purification strategies for N-(4-bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling 4-(4-methoxypiperidin-1-yl)benzoic acid derivatives with 4-bromo-3-methylaniline. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDCl/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .
- Purification : Column chromatography with chloroform:methanol (3:1 v/v) effectively isolates the product . Crystallization from dimethyl ether yields high-purity crystals .
- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) to enhance efficiency .
How can structural characterization be rigorously validated for this compound?
Level : Basic
Methodological Answer :
Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, aromatic protons appear at δ 7.78 (d, J = 8.7 Hz) in ¹H NMR, while the methoxypiperidine group resonates at δ 3.34 (s) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. SHELXTL (Bruker AXS) is suitable for resolving twinned or low-quality crystals .
- Mass Spectrometry : ESI-MS (m/z 552.5 [M+H]⁺) confirms molecular weight .
What strategies are recommended for identifying biological targets of this benzamide derivative?
Level : Advanced
Methodological Answer :
Leverage structural analogs and computational tools:
- Kinase Inhibition Screening : Test against ABL/c-KIT kinases due to structural similarity to imatinib (a known kinase inhibitor with a benzamide-piperazine scaffold). Use biochemical assays (IC₅₀ values) and cell-based proliferation tests (e.g., K562 CML cells) .
- Docking Studies : Perform molecular docking (e.g., PDB ID 3HKC) to predict binding modes. Focus on hydrogen bonds between the benzamide carbonyl and kinase backbones .
- Selectivity Profiling : Use KINOMEscan (468 kinases) to assess off-target effects. Prioritize targets with S scores <0.05 .
How should researchers resolve contradictions in reported biological activity data?
Level : Advanced
Methodological Answer :
Address discrepancies through systematic validation:
- Statistical Analysis : Apply ANOVA with Fisher’s PLSD post hoc tests (GraphPad Prism®) to ensure reproducibility. Report data as mean ± SEM and set significance at p < 0.05 .
- Assay Standardization : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) results. For example, discrepancies in IC₅₀ values may arise from cell-line-specific signaling pathways .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., trifluoromethyl-substituted analogs) to identify trends in lipophilicity and metabolic stability .
What computational approaches predict the compound’s binding modes and pharmacokinetics?
Level : Advanced
Methodological Answer :
Utilize in silico tools for mechanistic insights:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., RORγt inverse agonism) to optimize residence time and binding energy .
- ADMET Prediction : Use Percepta (ACD/Labs) to estimate logP, solubility, and CYP450 interactions. The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility .
- QSAR Modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett constants) and steric effects .
How can structure-activity relationship (SAR) studies guide further optimization?
Level : Advanced
Methodological Answer :
Focus on critical substituents:
- Piperidine Methoxy Group : Modulate electron-donating effects to enhance kinase binding. Replacement with bulkier groups (e.g., morpholine) may alter selectivity .
- Bromophenyl Substitution : Compare with chloro- or fluorophenyl analogs to balance halogen bonding and steric hindrance .
- Trifluoromethyl Benzamide : Retain this group for improved lipophilicity and target engagement, as seen in RORγt inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
